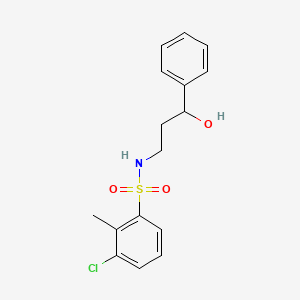

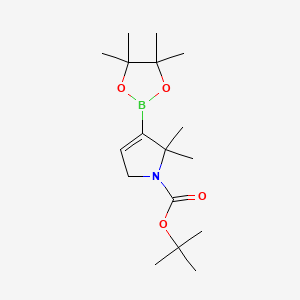

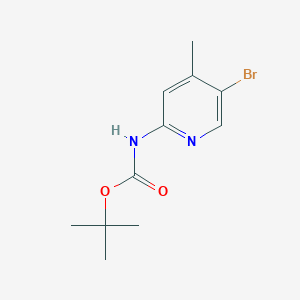

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide, also known as CGP 12177, is a synthetic compound that belongs to the class of beta-adrenoceptor antagonists. It has been widely used in scientific research to study the mechanism of action of beta-adrenoceptors and their role in various physiological and pathological processes.

Applications De Recherche Scientifique

Anticancer Potential

Research indicates that certain dibenzenesulfonamides, including 3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide, have shown promising anticancer effects by inducing apoptosis and autophagy pathways. These compounds have been tested for their cytotoxicity against various tumor cell lines and have shown to effectively inhibit carbonic anhydrase isoenzymes, which play a crucial role in tumor growth and metastasis. The inhibition of these enzymes, especially the tumor-associated isoenzymes hCA IX and hCA XII, highlights the potential of these compounds in developing new anticancer drug candidates (Gul et al., 2018).

Gene Expression and Antitumor Activities

A structure and gene expression relationship study of antitumor sulfonamides, including compounds related to 3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide, revealed their impact on cell cycle inhibition in cancer cells. These studies utilized array-based transcription profiling to understand the pharmacophore structure and drug-sensitive cellular pathways, offering insights into the molecular mechanisms driving their antitumor effects. This research supports the development of sulfonamides as potent cell cycle inhibitors with potential applications in cancer therapy (Owa et al., 2002).

Enhancement of Mass Transfer in Air Treatment

In air treatment applications, the advanced oxidation process (AOP) using ozonation and hydrogen peroxide has been studied to enhance the mass transfer of volatile organic compounds in compact chemical scrubbers. Although the specific compound, 3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide, was not directly mentioned, related studies on sulfonamides demonstrate the potential for improving air purification technologies through enhanced oxidative processes, indicating the broad applicability of sulfonamide derivatives in environmental engineering (Biard et al., 2011).

Propriétés

IUPAC Name |

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-12-14(17)8-5-9-16(12)22(20,21)18-11-10-15(19)13-6-3-2-4-7-13/h2-9,15,18-19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEMHDVZQMXORH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2700485.png)

![1-(2,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2700489.png)

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2700490.png)

![2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2700500.png)

![5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2700506.png)